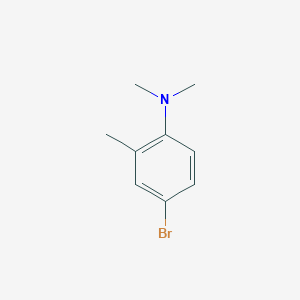

4-Bromo-2,N,N-trimethylaniline

Descripción

Overview of Halogenated Aniline (B41778) Derivatives in Organic Chemistry

Aniline, the simplest aromatic amine, and its derivatives are fundamental components in organic synthesis. wikipedia.orgresearchgate.net The introduction of a halogen atom onto the aniline ring significantly influences its electronic properties and reactivity. researchgate.net Halogens are electron-withdrawing groups, which can affect the basicity of the amino group and the regioselectivity of further electrophilic aromatic substitution reactions. wikipedia.org This modulation of reactivity is a key reason why halogenated anilines are widely used as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netnih.gov The specific halogen and its position on the ring can be strategically chosen to direct subsequent chemical transformations. nih.gov

Importance of Aromatic Amines as Synthetic Precursors

Aromatic amines are crucial precursors in the synthesis of a vast array of organic compounds. numberanalytics.com Their amino group can be readily converted into other functional groups, such as diazonium salts, which are exceptionally versatile intermediates for introducing a wide range of substituents onto the aromatic ring through reactions like the Sandmeyer reaction. wikipedia.orgtutorchase.com This versatility makes aromatic amines indispensable in the production of dyes, polymers, and a significant portion of pharmaceutical agents. researchgate.netimrpress.comdrugdiscoverytrends.com

Contextualization of 4-Bromo-2,N,N-trimethylaniline within the Broader Field of Organobromine Chemistry

Organobromine compounds, which feature a carbon-bromine bond, are a significant class of organic halides. wikipedia.org The carbon-bromine bond has a reactivity that is intermediate between that of organochlorines and organoiodines, offering a balance of stability and reactivity that is advantageous in many synthetic applications. wikipedia.org Organobromine compounds are found in nature, with marine organisms being a prolific source, and are also synthesized for various industrial purposes, including as fire retardants and pharmaceuticals. wikipedia.orgresearchgate.net this compound, as an organobromine compound, is a part of this broad and important area of chemistry. Its structure allows it to participate in reactions typical of aryl bromides, such as cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Historical Perspectives on the Synthesis and Reactivity of Brominated Anilines

The study of brominated anilines has a long history, dating back to the foundational period of organic chemistry. Early investigations focused on understanding the directing effects of the amino group in electrophilic aromatic substitution. Direct bromination of aniline often leads to multiple substitutions due to the strong activating nature of the amino group. researchgate.net This led to the development of strategies to control the regioselectivity of bromination, such as protecting the amino group as an acetamide (B32628) to moderate its activating effect. researchgate.net Over the years, a variety of synthetic methods have been developed to achieve the selective bromination of anilines, providing access to a wide range of brominated aniline derivatives for use in synthesis. liskonchem.com

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50638-49-8 |

| Molecular Formula | C9H12BrN |

| Molecular Weight | 214.10 g/mol |

| Alternate Names | (4-Bromo-2-methyl-phenyl)-dimethyl-amine, 4-bromanyl-N,N,2-trimethyl-aniline |

Data sourced from multiple chemical suppliers and databases. vibrantpharma.comscbt.com

Research Findings on this compound

While specific, in-depth research articles focusing solely on this compound are not extensively available in the public domain, its utility can be inferred from its classification as a biochemical for proteomics research. scbt.com The presence of the bromo- and dimethylamino- functionalities on the aniline scaffold suggests its potential as a building block in the synthesis of more complex molecules. For instance, the bromine atom can serve as a handle for cross-coupling reactions, and the tertiary amine can influence the compound's solubility and basicity.

A study on the reaction of a similar compound, 4-bromo-N,N-dimethylaniline, in a [3+2] cycloaddition reaction highlights the reactivity of such substituted anilines. In this research, 4-bromo-N,N-dimethylaniline was reacted with various maleimides to synthesize complex heterocyclic structures. The 1H NMR and 13C NMR data for the resulting products were thoroughly characterized. rsc.org This type of reactivity demonstrates the potential of this compound to be used in similar synthetic strategies to create novel compounds with potential biological or material science applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-N,N,2-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWERDFVJQVKRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466144 | |

| Record name | 4-BROMO-2,N,N-TRIMETHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-49-8 | |

| Record name | 4-BROMO-2,N,N-TRIMETHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2,n,n Trimethylaniline

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of substituted anilines is a significant synthetic challenge. The powerful activating and ortho-, para-directing nature of the amine functionality must be carefully managed to prevent the formation of undesired isomers and polybrominated products. Strategies often rely on either harnessing the inherent electronic preferences of the substrate or employing sophisticated catalytic systems to override these tendencies and direct the substitution to a specific position.

Electrophilic aromatic substitution (SEAr) is the classical and most direct method for introducing a bromine atom onto an aromatic ring. wikipedia.org The mechanism involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com Aromaticity is then restored by the loss of a proton. masterorganicchemistry.com The regiochemical outcome is governed by the electronic and steric properties of the substituents already present on the ring. total-synthesis.com

In the case of 2,N,N-trimethylaniline, the substrate contains two activating groups: a strongly activating N,N-dimethylamino group and a moderately activating methyl group. Both groups are ortho-, para-directors. The N,N-dimethylamino group at C1 is the dominant directing group, strongly activating the positions ortho (C2, C6) and para (C4) to it. The methyl group at C2 provides weaker activation.

The mechanism for the direct bromination of 2,N,N-trimethylaniline proceeds via the attack of the π-electrons of the benzene (B151609) ring on an electrophilic bromine species (e.g., Br⁺, or Br₂ polarized by a Lewis acid). This attack preferentially occurs at the position most activated and sterically accessible.

Position 4 (para to -NMe₂): This position is highly activated by the strong resonance and inductive effects of the dimethylamino group and is sterically unhindered.

Position 6 (ortho to -NMe₂): This position is also electronically activated by the dimethylamino group but is subject to significant steric hindrance from the bulky N,N-dimethylamino group itself.

Position 3 and 5 (meta to -NMe₂): These positions are significantly less activated.

Consequently, electrophilic attack occurs predominantly at the C4 position, leading to the desired 4-bromo-2,N,N-trimethylaniline as the major product. Common brominating agents for this transformation include molecular bromine (Br₂) in solvents like acetic acid or carbon tetrachloride, often at controlled temperatures to enhance selectivity. A study on the bromination of the related N,N-dimethyl-m-toluidine demonstrated that a high yield of the para-bromo product could be achieved after just one minute of stirring. wku.edu

Table 1: Comparison of Conditions for Electrophilic Bromination of Activated Aryls

| Substrate | Brominating Agent | Catalyst/Solvent | Key Outcome | Reference |

| 2,4,6-Trimethylaniline (B148799) | Br₂ | Acetic Acid, 0–5°C | Regioselective bromination at the 3-position due to steric and electronic effects. | |

| Aniline (B41778) | Br₂/SO₂Cl₂/Zeolite | Inert Solvent, Low Temp. | High regioselectivity for para-bromination. | smolecule.com |

| N,N-Dimethyl-m-toluidine | Br₂ | Not specified | 96.2% GC yield of 4-bromo-N,N-3-trimethylaniline. | wku.edu |

| Acetanilide | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) (CH₃CN) | Good regioselectivity. | smolecule.com |

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution. wku.edu In this approach, a directing metalating group (DMG) coordinates to an organolithium reagent (typically n-butyllithium), directing deprotonation and subsequent lithiation at the adjacent ortho position. wku.edu The N,N-dimethylamino group is a classic and effective DMG.

For the substrate 2,N,N-trimethylaniline, the N,N-dimethylamino group would direct lithiation to the C6 position. Quenching the resulting aryllithium intermediate with an electrophilic bromine source (e.g., Br₂, CBr₄) would yield 6-bromo-2,N,N-trimethylaniline, not the desired 4-bromo isomer. Therefore, while DoM is a premier strategy for ortho-functionalization, it is not a direct or suitable route for synthesizing this compound.

Recent studies have explored the "buttressing effect," where a substituent adjacent to the DMG can sterically influence the conformation of the DMG and hinder the ortho-lithiation process. uni-regensburg.deresearchgate.net This effect, however, typically slows the rate of ortho-lithiation rather than redirecting it to a different position like the para-position. uni-regensburg.de An improved method for brominating metalated haloarenes involves transmetalation from lithium to zinc to form more stable arylzinc intermediates, which improves yields for subsequent bromination, though this is typically applied in the context of ortho-lithiation. organic-chemistry.org

To overcome the limitations of classical electrophilic substitution and achieve higher selectivity, modern palladium-catalyzed C-H functionalization methods have been developed. These reactions offer alternative pathways for forming carbon-halogen bonds with high regiocontrol, often under milder conditions.

Palladium-catalyzed C-H bromination using N-bromosuccinimide (NBS) as the bromine source has emerged as a highly effective technique. beilstein-journals.orgacs.org This method has been successfully applied to the ortho-bromination of acetanilides and O-arylcarbamates. beilstein-journals.orgacs.orgnih.gov For instance, acetanilides can be selectively ortho-brominated using a Pd(OAc)₂ catalyst with NBS. beilstein-journals.org While many of these methods are tailored for ortho-selectivity through a directing-group-assisted cyclometalation mechanism, the principles can be adapted. For substrates like 2,N,N-trimethylaniline where the para-position is strongly electronically favored, a palladium catalyst can serve to moderate the reactivity and improve the selectivity and yield, preventing over-bromination. The use of NBS is advantageous as it is a solid, crystalline source of electrophilic bromine that is easier and safer to handle than molecular bromine. smolecule.com

In palladium-catalyzed cross-coupling and C-H activation reactions, the choice of ligand coordinated to the palladium center is critical. clockss.orgkyoto-u.ac.jp Ligands modulate the steric and electronic properties of the catalyst, influencing its reactivity, stability, and, most importantly, its selectivity. clockss.org

For C-H bromination of aniline derivatives, various ligand classes have been explored:

Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos are commonly used in palladium catalysis to promote challenging C-H activation steps. clockss.org

N-Protected Amino Acids: In some Pd(II)-catalyzed C-H functionalization reactions, N-protected amino acids can serve as effective ancillary ligands, facilitating the key C-H activation step. rsc.org

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form robust bonds with palladium, creating highly active and stable catalysts suitable for a range of transformations, including the amination of aryl sulfides. kyoto-u.ac.jp

The specific ligand employed can significantly impact the yield and regioselectivity of the bromination. For example, in a Pd-catalyzed meta-C–H bromination of aniline derivatives, the reaction was found to be highly dependent on the use of an N-protected amino acid ligand in combination with an acid additive. rsc.org This highlights that a careful selection and optimization of the ligand are paramount to achieving the desired regiochemical outcome in the synthesis of specifically substituted compounds like this compound.

Table 2: Influence of Ligands and Catalysts in Palladium-Catalyzed Reactions

| Reaction Type | Catalyst | Ligand | Substrate Type | Key Finding | Reference |

| meta-C-H Bromination | Pd(OAc)₂ | N-Ac-Gly-OH | Aniline Derivatives | Addition of acid additives and specific amino acid ligand is crucial for meta-selectivity. | rsc.org |

| ortho-Halogenation | Pd(OAc)₂ | None specified | Acetanilides | Mechanochemical (ball-milling) conditions provide good yields for ortho-bromination with NBS. | beilstein-journals.org |

| Phenazine Synthesis | Pd(OAc)₂ | SPhos, XPhos, BrettPhos | Bromoanilines | Ligand choice significantly impacts yield in double Buchwald-Hartwig amination. | clockss.org |

| Amination of Aryl Sulfides | SingaCycle-A3 (Pd-NHC) | IPr (NHC) | Aryl Sulfides | The Pd/NHC combination was crucial for activating C-S bonds for amination. | kyoto-u.ac.jp |

Utilizing N-Bromosuccinimide (NBS) with Palladium Catalysis

Multi-Step Synthetic Routes

The synthesis of this compound is typically achieved through multi-step pathways that allow for precise control over the substitution pattern on the aniline ring. These routes often involve the strategic introduction of bromo and methyl groups.

Bromination of Substituted Anilines followed by N-Alkylation

A common and logical synthetic strategy involves the initial bromination of an appropriately substituted aniline, followed by the alkylation of the amino group. A primary route starts with 2-methylaniline (o-toluidine), where the amino group must first be protected to ensure regioselective bromination at the para position.

A typical sequence is as follows:

Amine Protection: 2-methylaniline is reacted with a protecting agent, such as acetic anhydride, to form N-(2-methylphenyl)acetamide. This step is crucial as the acetamido group is a less powerful activator than the amino group and directs electrophilic substitution primarily to the para position.

Bromination: The resulting N-(2-methylphenyl)acetamide undergoes an electrophilic aromatic substitution reaction with a brominating agent to yield N-(4-bromo-2-methylphenyl)acetamide. google.com

Deprotection: The acetyl group is removed via hydrolysis, typically under acidic conditions, to yield 4-bromo-2-methylaniline (B145978). google.com A disclosed production process involves refluxing N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid and dioxane, followed by neutralization to obtain 4-bromo-2-methylaniline. google.com

N,N-dimethylation: The final step is the N,N-dimethylation of 4-bromo-2-methylaniline to produce the target compound, this compound. This can be accomplished using various modern alkylation methods, as detailed in section 2.2.

An analogous pathway involves the bromination of 4-methylaniline followed by N-alkylation to achieve the desired product. evitachem.com The N-methylation of substituted anilines, such as 4-bromoaniline (B143363), has been successfully achieved using various catalytic systems, demonstrating the feasibility of this alkylation step on a brominated ring. nih.gov

Alternatively, one could first dimethylate the starting aniline and then perform the bromination. The kinetics of the bromination of N,N,2-trimethylaniline have been studied, confirming the viability of this pathway. rsc.orgrsc.org In one study, the reaction of N,N-2-trimethylaniline with a brominating agent yielded 4-bromo-N,N-2-trimethylaniline with a 96.2% yield, highlighting the efficiency of this direct bromination step. wku.edu

| Route | Starting Material | Key Intermediates | Final Step | Advantages | References |

|---|---|---|---|---|---|

| 1. Protection-Bromination-Deprotection-Alkylation | 2-Methylaniline | N-(2-methylphenyl)acetamide; 4-Bromo-2-methylaniline | N,N-dimethylation | High regioselectivity in bromination step. | google.com |

| 2. N-Alkylation-Bromination | 2-Methylaniline | N,N,2-Trimethylaniline | Bromination | Fewer steps. | rsc.orgrsc.orgwku.edu |

Sequential Functionalization Approaches for Aniline Derivatives

Modern organic synthesis emphasizes the development of sequential and tandem reactions that can build molecular complexity in a single pot, increasing efficiency and reducing waste. These strategies are applicable to the synthesis of highly substituted anilines like this compound.

Sequential functionalization can involve a series of distinct, planned steps to modify an aniline derivative. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form C-C bonds with bromoaniline intermediates. uliege.be This allows for the introduction of various aryl or alkyl groups onto the aromatic ring. Another approach involves the in-situ formation of a directing group on the aniline nitrogen, which then facilitates a rhodium-catalyzed C-H functionalization at a specific position before the directing group is removed. acs.org

Tandem reactions, where multiple bond-forming events occur consecutively in a single reaction vessel, represent a highly efficient approach. An example is the palladium-catalyzed tandem nucleophilic addition/C-H functionalization of anilines with bromoalkynes to produce substituted indoles. organic-chemistry.org While not directly producing the target molecule, this methodology showcases the power of sequential C-N and C-C bond formation in a one-pot process. Similarly, a catalyst-free approach for synthesizing 2-benzyl N-substituted anilines proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org Such strategies, which strategically functionalize the aniline core, are at the forefront of modern synthetic chemistry. acs.org

Modern Alkylation Methods for N,N-dimethylation

The N,N-dimethylation of the primary amine precursor, 4-bromo-2-methylaniline, is a critical step in the synthesis of this compound. Modern methods focus on efficiency, selectivity, and the use of safer, more environmentally benign reagents.

Reductive Amination Strategies

Reductive amination is a robust and widely used method for N-alkylation. rsc.org The process typically involves the reaction of an amine with a carbonyl compound—in the case of methylation, formaldehyde—to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Key components of this strategy include the choice of reducing agent and catalyst.

Reducing Agents : While classic reagents like sodium cyanoborohydride are effective, they are also highly toxic. harvard.edu Milder and more selective modern reagents such as sodium triacetoxyborohydride (B8407120) (STAB) are now commonly used. harvard.edu STAB is particularly effective for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines. harvard.eduorganic-chemistry.org

Catalysts : Heterogeneous catalysts are gaining prominence due to their ease of separation and reusability. Commercially available ruthenium on carbon (Ru/C) has been shown to be an excellent catalyst for the N,N-dimethylation of various primary amines using formaldehyde. nih.govacs.org This method offers operational simplicity and good functional group compatibility. nih.gov

The reaction generally proceeds through a two-step N-methylation process to achieve the final N,N-dimethyl product. nih.gov

| Reducing Agent/Catalyst | Carbon Source | Key Features | References |

|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Formaldehyde | Mild, selective, and avoids toxic cyanide byproducts. | harvard.eduorganic-chemistry.org |

| Ru/C (heterogeneous catalyst) | Formaldehyde | Efficient for N,N-dimethylation, catalyst is reusable, operational simplicity. | nih.govacs.org |

| Pt/C (heterogeneous catalyst) | Formic Acid | Effective for reductive methylation of anilines. | acs.org |

Alternative Methylation Reagents and Conditions

Growing environmental concerns have driven the search for alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate (B86663), which are highly toxic. researchgate.netunive.it

Dimethyl Carbonate (DMC): DMC is now recognized as a leading "green" methylating agent. It is non-toxic, and its reaction with anilines produces the desired N-methylated product along with methanol (B129727) and carbon dioxide as benign byproducts. researchgate.netunive.it The use of a NaY faujasite catalyst with DMC has been shown to be highly chemoselective for the mono-N-methylation of functionalized anilines, preserving other functional groups like hydroxyls and carboxamides. core.ac.uk

Methanol: Methanol can serve as a C1 source for N-methylation in the presence of suitable catalysts. wikipedia.org Ruthenium and Iridium-based complexes have been developed that effectively catalyze the N-methylation of amines using methanol, with water being the only byproduct. acs.org

Carbon Dioxide (CO₂): As an abundant, inexpensive, and renewable C1 resource, CO₂ is an attractive methylating agent. rsc.org Electrocatalytic methods have been developed to achieve the N,N-dimethylation of nitrobenzenes (which are first reduced to anilines) using CO₂ and water under ambient conditions. This process uses a Pd/Co–N/carbon electrocatalyst and demonstrates a novel way to synthesize N,N-dimethylanilines. rsc.org

Lignin (B12514952): In a novel approach, the methoxy (B1213986) groups abundant in lignin, a renewable biopolymer, have been utilized as a methyl source for the N-methylation of anilines. rsc.org A catalytic system of LiI and an ionic liquid can selectively cleave the C–O bond in lignin's methoxy groups to methylate N-methylanilines to N,N-dimethylanilines with high selectivity. rsc.org

| Reagent | Typical Conditions | Advantages | References |

|---|---|---|---|

| Dimethyl Carbonate (DMC) | NaY faujasite catalyst | Green reagent, high chemoselectivity, non-toxic. | researchgate.netunive.itcore.ac.uk |

| Methanol | Ru(II) or Ir(III) catalyst | Atom economical (water is the only byproduct). | wikipedia.orgacs.org |

| Carbon Dioxide (CO₂) | Electrocatalysis with water | Uses renewable C1 source, ambient conditions. | rsc.org |

| Lignin | LiI / Ionic Liquid catalyst | Uses renewable, low-cost feedstock. | rsc.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be made more sustainable by incorporating the principles of green chemistry. ijcrt.org This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ijcrt.org

Key green chemistry considerations for this synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ijcrt.org Catalytic routes, such as N-methylation using methanol where water is the only byproduct, exhibit high atom economy compared to traditional methods that use stoichiometric reagents. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of heterogeneous catalysts like Ru/C for reductive amination or zeolites for methylation with DMC allows for lower energy consumption, easier product separation, and catalyst recycling. nih.govcore.ac.uk

Safer Solvents and Reagents: A major focus is replacing hazardous chemicals. Using dimethyl carbonate (DMC) as a non-toxic alternative to highly toxic and carcinogenic methylating agents like dimethyl sulfate is a prime example of this principle in action. researchgate.netunive.it Similarly, developing solvent-free reaction conditions, as seen in some mechanochemical syntheses, further enhances the green profile of a process.

Use of Renewable Feedstocks: The development of methods that use renewable resources instead of depleting fossil fuels is a cornerstone of green chemistry. The innovative use of lignin as a methyl source for N-alkylation directly aligns with this principle, offering a sustainable pathway for a key reaction step. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. The development of photocatalytic systems or sunlight-driven reactions represents a move toward greater energy efficiency. rsc.orgrsc.org The electrochemical synthesis of N,N-dimethylanilines using CO₂ and water also operates under ambient conditions, providing a low-energy alternative. rsc.org

By applying these principles, the synthesis of this compound can be shifted towards more environmentally and economically favorable routes. researchgate.net

Solvent Selection and Minimization

The choice of solvent is critical in the synthesis of this compound as it influences reaction rates, yields, and the environmental impact of the process. Traditional methods often rely on halogenated solvents, which are effective but pose environmental and health risks. Current research is geared towards identifying and utilizing more benign solvent systems.

Key considerations in solvent selection include:

Polarity: The solvent's polarity must be suitable for dissolving the reactants and stabilizing transition states. For the bromination of anilines, solvents like glacial acetic acid have been traditionally used.

Boiling Point: A solvent with an appropriate boiling point facilitates reaction temperature control and subsequent removal during purification.

Environmental Impact: The focus is shifting towards "green" solvents with low toxicity, biodegradability, and recyclability. Ionic liquids and deep eutectic solvents are being explored as potential replacements for volatile organic compounds (VOCs). smolecule.com

Safety: Non-flammable and non-toxic solvents are preferred to minimize operational hazards.

Efforts in solvent minimization involve using highly concentrated reaction mixtures or solvent-free reaction conditions where possible. This not only reduces waste but can also enhance reaction kinetics.

Table 1: Comparison of Solvents for Aniline Bromination

| Solvent | Advantages | Disadvantages | Research Findings |

|---|---|---|---|

| Glacial Acetic Acid | Effective for electrophilic bromination | Corrosive, requires careful handling | Traditionally used with Br₂ and a catalyst like FeBr₃. |

| Dichloromethane | Good solubility for reactants | Halogenated solvent, environmental concerns | Used in some methylation and bromination reactions. |

| Ionic Liquids | Non-volatile, recyclable, can enhance regioselectivity | Higher cost, potential toxicity | N-bromosuccinimide in ionic liquids shows high regioselectivity for aromatic brominations. smolecule.com |

Atom Economy and Waste Reduction in Synthetic Protocols

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

For the synthesis of this compound, this involves:

Choosing efficient reagents: Utilizing brominating agents that have a high atom economy is crucial. While molecular bromine (Br₂) is effective, it produces hydrogen bromide (HBr) as a byproduct. N-bromosuccinimide (NBS) is an alternative, though only one bromine atom is utilized. smolecule.com

Catalytic methods: The development of catalytic bromination methods can significantly improve atom economy and reduce the need for stoichiometric reagents. Palladium-catalyzed bromination using NBS has shown high regioselectivity and reduced bromine waste.

One-pot synthesis: Combining multiple reaction steps into a single "one-pot" process minimizes intermediate isolation steps, reducing solvent usage and waste generation. google.com A patented process describes a "cooking all things in one pot" technique that simplifies operations and decreases waste. smolecule.com

Table 2: Atom Economy of Different Brominating Agents

| Brominating Agent | Molecular Weight ( g/mol ) | % Atom Economy (for Br) | Byproducts |

|---|---|---|---|

| Bromine (Br₂) | 159.8 | 50% | HBr |

Continuous Flow Synthesis Applications for Scalability and Safety

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages over traditional batch processing, particularly in terms of scalability and safety. mdpi.com

Key benefits of continuous flow synthesis for this compound include:

Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, minimizing the risks associated with highly exothermic reactions or the handling of hazardous reagents like bromine. mdpi.comresearchgate.net This is particularly important for nitration and diazotization reactions, which can involve energetic intermediates. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivity. researchgate.net

Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. researchgate.net

Automation and Optimization: Flow systems can be readily automated, allowing for real-time monitoring and optimization of reaction parameters to achieve the highest efficiency. mdpi.com

A continuous flow process for a related compound, 3-(mesitylthio)-1H-1,2,4-triazole, starting from 2,4,6-trimethylaniline, demonstrated a significant increase in yield from 60% to 85% by suppressing side reactions. mdpi.com This highlights the potential of flow technology for aniline derivatives. Industrial methods are already optimizing direct bromination routes using continuous flow reactors to enhance heat dissipation and reduce decomposition risks.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the application of this compound in subsequent synthetic steps. A combination of chromatographic and recrystallization techniques is typically employed to isolate the compound from reaction byproducts and unreacted starting materials.

Chromatographic Purification Methods (e.g., Column Chromatography, TLC, DCC, LC)

Chromatographic techniques are indispensable for the purification of this compound, separating it from structurally similar isomers and other impurities.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.

Column Chromatography: This is the most common method for purifying organic compounds on a laboratory scale. Silica gel is typically used as the stationary phase, and a gradient of solvents, such as a hexane/ethyl acetate (B1210297) mixture, is used as the mobile phase to elute the desired compound. The choice of eluent is critical for achieving good separation. rsc.org

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification, offering higher resolution and speed compared to traditional column chromatography. Reverse-phase (RP) HPLC methods using acetonitrile and water with an acid modifier like phosphoric or formic acid are suitable for analyzing N,N,4-trimethylaniline and its derivatives. sielc.com

Table 3: Chromatographic Purification Parameters

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative purification to isolate the product. |

Recrystallization Procedures and Yield Optimization

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.

Key factors for successful recrystallization include:

Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and petroleum ether are commonly used for recrystallizing bromoaniline derivatives. orgsyn.org Solvent mixtures, such as hexane/ethyl acetate, can also be employed to fine-tune solubility.

Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.

Washing: After filtration, the crystals are washed with a small amount of cold solvent to remove any remaining impurities adhering to the crystal surface.

A Chinese patent describes a process where the final product, after neutralization and extraction, is obtained as a brown crystallization which is then recrystallized from ethanol. google.com For related compounds, recrystallization from petroleum ether has also been reported to yield pure crystals. orgsyn.org Optimization of the recrystallization process, including the choice of solvent and temperature profile, is crucial for maximizing the yield of high-purity this compound.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2,n,n Trimethylaniline

Cross-Coupling Reactions

4-Bromo-2,N,N-trimethylaniline is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation.uliege.belibretexts.orgnih.gov

The Suzuki-Miyaura coupling is a powerful reaction that utilizes a palladium catalyst to form a C-C bond between an organohalide and an organoboron compound. libretexts.orgwikipedia.org In the case of this compound, the bromine atom serves as the leaving group, enabling the coupling with various boronic acids or their esters. This reaction is widely used for synthesizing substituted biphenyls, polyolefins, and styrenes. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: libretexts.orgwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. wikipedia.orgchemrxiv.org This step forms a palladium(II) intermediate. wikipedia.org For aryl bromides, this oxidative addition typically occurs to a 12-electron monoligated palladium complex. chemrxiv.org

Transmetalation: The organoboron compound, activated by a base, then reacts with the palladium(II) intermediate in a process called transmetalation. wikipedia.org This step involves the transfer of the organic group from the boron atom to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product. wikipedia.org This step regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

The choice of ligands on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance reactivity, particularly with less reactive aryl chlorides. libretexts.orgnih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming an arylpalladium(II) halide intermediate. nih.gov |

| Transmetalation | The organoboron reagent transfers its organic group to the palladium center. wikipedia.org |

| Reductive Elimination | The coupled product is eliminated from the palladium, regenerating the Pd(0) catalyst. wikipedia.org |

A primary application of the Suzuki-Miyaura coupling involving bromoaniline derivatives is the synthesis of biphenylamines and, by extension, polytriarylamines. uliege.beossila.com These compounds are of significant interest in materials science for their electronic properties. For instance, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline can be used as an intermediate to synthesize polytriarylamines (PTAAs) through reactions like Suzuki polycondensation. ossila.comlookchem.comossila.com These polymers are electron-rich and find use as hole transport layers in electronic devices such as perovskite solar cells and OLEDs. ossila.com

The reaction conditions for these syntheses are often optimized to achieve high molecular weight and low polydispersity in the resulting polymers. lookchem.com

Mechanistic Aspects of Palladium Catalysis in Suzuki Couplings

Buchwald-Hartwig Amination for C-N Bond Formation.ossila.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.net This reaction is highly effective for coupling aryl halides with amines. researchgate.netacs.org In the context of derivatives of the title compound, such as the synthesis of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline, Buchwald-Hartwig amination is a key step. ossila.com This can involve the reaction of 2,4,6-trimethylaniline (B148799) with 1-bromo-4-iodobenzene (B50087) in the presence of a palladium catalyst and a suitable ligand, such as 1,1'-ferrocenediyl-bis(diphenylphosphine) (B7766098) (dppf), and a base like sodium tert-butoxide. ossila.com

The reaction is known for its generality and applicability to a wide range of substrates, including sterically hindered ones. researchgate.net

Table 2: Typical Reagents for Buchwald-Hartwig Amination

| Component | Example | Role |

| Aryl Halide | 1-bromo-4-iodobenzene ossila.com | Electrophilic partner |

| Amine | 2,4,6-trimethylaniline ossila.com | Nucleophilic partner |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Facilitates C-N bond formation |

| Ligand | XPhos | Stabilizes and activates the catalyst |

| Base | Sodium tert-butoxide ossila.com | Activates the amine and catalyst turnover |

Yamamoto Polycondensation for Polymer Synthesis.ossila.com

Yamamoto polycondensation is another important method for synthesizing polymers, particularly conjugated polymers, from dihaloaromatic compounds. wiley-vch.deutexas.edu N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline serves as a monomer in this type of polymerization to produce polytriarylamines (PTAAs). ossila.comalfachemch.com This dehalogenative polycondensation is typically promoted by a nickel(0) complex. wiley-vch.de

The process is particularly well-suited for the polymerization of dihaloaromatic monomers, which can act as electron-accepting ligands to the nickel center, facilitating the reductive elimination step that forms the polymer backbone. wiley-vch.de The resulting PTAAs are valuable materials in organic electronics. ossila.com

Stille Coupling Reactions.ossila.combenchchem.com

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or pseudohalide. wikipedia.orgnumberanalytics.com The bromine atoms on compounds like N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline make them suitable substrates for Stille coupling. ossila.com This allows for the extension of the molecule's conjugation by forming new C-C bonds. ossila.com

The mechanism of the Stille reaction involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org A variety of sp²-hybridized groups, including vinyl and aryl groups, can be transferred from the organostannane. wikipedia.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The aromatic ring of this compound, however, is rendered electron-rich by the powerful electron-donating N,N-dimethylamino group and the methyl group, making it generally deactivated towards nucleophilic attack.

Despite the electron-rich nature of the ring, the carbon-bromine bond can serve as a reaction site for certain nucleophiles, particularly in metal-catalyzed cross-coupling reactions which proceed through a different mechanism than the classical SNAr pathway. The bromine atom can be substituted, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. smolecule.com For instance, analogous brominated triarylamines are used in palladium-catalyzed reactions like Suzuki, Yamamoto, or Stille couplings to extend conjugation by forming new C-C bonds with organoboron, organozinc, or organotin reagents, respectively. ossila.com These transformations are crucial in the synthesis of complex molecules like polytriarylamines for applications in materials science. ossila.com

While classical SNAr reactions with nucleophiles like hydroxides or alkoxides are less common for this substrate due to the activating groups, reactions with very strong nucleophiles or under specific catalytic conditions can lead to the displacement of the bromine.

The reactivity of this compound in nucleophilic substitution is significantly influenced by steric and electronic factors.

Electronic Effects: The N,N-dimethylamino group is a potent activating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. wku.edu This heightened electron density repels incoming nucleophiles, thus deactivating the ring for SNAr reactions. masterorganicchemistry.com

Displacement of the Bromine Atom by Various Nucleophiles

Electrophilic Aromatic Substitution Reactions (beyond bromination)

The electron-rich nature of the this compound ring makes it highly susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the position of attack for incoming electrophiles.

N,N-Dimethylamino group (-N(CH3)2): This is a powerful activating group and a strong ortho-, para-director. wku.edu

Methyl group (-CH3): This is a weaker activating group and also an ortho-, para-director.

Bromo group (-Br): This is a deactivating group but is also an ortho-, para-director.

The para position relative to the strongest activating group (-N(CH3)2) is already occupied by the bromine atom. The combined directing influence of the -N(CH3)2 and -CH3 groups will strongly favor substitution at the positions ortho to the dimethylamino group, which are C3 and C5. Position 2 is blocked by the methyl group. Therefore, electrophilic attack is expected to occur predominantly at the C3 and C5 positions. Examples of such reactions include nitration, sulfonation, and Friedel-Crafts acylation or alkylation.

| Position | Activating/Deactivating Influence | Predicted EAS Reactivity |

| C3 | Ortho to -N(CH3)2, Ortho to -Br, Meta to -CH3 | Highly Favored |

| C5 | Ortho to -N(CH3)2, Meta to -Br, Meta to -CH3 | Favored |

| C6 | Ortho to -CH3, Meta to -N(CH3)2, Ortho to -Br | Less Favored |

Organometallic Intermediates and Their Reactions

The bromine atom provides a reactive handle for the formation of organometallic intermediates, which are versatile synthons for creating new chemical bonds.

One of the most important transformations involving the bromine substituent is the formation of an aryllithium reagent. This is achieved through a metal-halogen exchange reaction, which converts the aryl bromide into a highly reactive organolithium species. wikipedia.org This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups.

The formation of the corresponding aryllithium from this compound is achieved by treating it with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org

Conditions:

Reagent: Typically n-BuLi or t-BuLi. uni-regensburg.de t-BuLi is more reactive.

Solvent: The reaction is performed in anhydrous aprotic ethereal solvents such as diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF). uni-regensburg.de The choice of solvent can influence reaction rates.

Temperature: These reactions are usually conducted at low temperatures, such as -78 °C (the temperature of a dry ice/acetone bath), to prevent side reactions and decomposition of the highly reactive aryllithium intermediate. harvard.edu

Regioselectivity: The halogen-lithium exchange is a highly regioselective reaction. The lithium atom specifically replaces the halogen atom. In the case of this compound, the exchange occurs exclusively at the C4 position, yielding 2,N,N-trimethyl-4-lithioaniline.

The rate of halogen-lithium exchange is generally very fast, often faster than other potential side reactions like proton abstraction (metalation). wikipedia.orgharvard.edu While the N,N-dimethylamino group can direct ortho-metalation, the C-H bonds ortho to it (at C3 and C5) are significantly less acidic than the C-Br bond is reactive towards exchange. The general trend for the rate of exchange is I > Br > Cl, making aryl bromides excellent substrates for this transformation. wikipedia.org Studies on similar substituted bromoanilines show that the exchange with n-BuLi proceeds efficiently in ethereal solvents. uni-regensburg.de

"Buttressing Effect" and its Influence on Aryllithium Reactivity

Grignard Reagent Formation and Subsequent Reactions

A common and closely related transformation is the formation of a Grignard reagent. This is typically achieved by reacting this compound with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). wpmucdn.comresearchgate.net The resulting organomagnesium compound, p-dimethylaminophenylmagnesium bromide, is a powerful nucleophile used in various carbon-carbon bond-forming reactions. chegg.com

A notable application of the Grignard reagent derived from 4-bromo-N,N-dimethylaniline is in the synthesis of triarylmethane dyes, such as Crystal Violet and Malachite Green. researchgate.netwpmucdn.com The Grignard reagent forms smoothly in refluxing tetrahydrofuran. researchgate.net

In the synthesis of Crystal Violet, the Grignard reagent is added to diethyl carbonate. The reaction proceeds through a double addition of the Grignard reagent to the carbonate, followed by acid hydrolysis, to yield the characteristic purple dye. researchgate.netwpmucdn.comresearchgate.net For the synthesis of Malachite Green, the same Grignard reagent is treated with methyl benzoate, which after hydrolysis, produces the green-colored dye. wpmucdn.comresearchgate.net

| Dye Synthesized | Grignard Reagent | Electrophile | Resulting Dye |

| Crystal Violet | p-dimethylaminophenylmagnesium bromide | Diethyl Carbonate | Crystal Violet |

| Malachite Green | p-dimethylaminophenylmagnesium bromide | Methyl Benzoate | Malachite Green |

These syntheses are often employed in undergraduate organic chemistry laboratories to demonstrate the principles of Grignard reactions and to produce visually striking colored compounds. researchgate.net

Oxidation and Reduction Reactions

The functional groups of this compound can also participate in oxidation and reduction reactions, leading to a different class of derivatives.

Formation of Quinones and Other Oxidized Derivatives

Aniline (B41778) derivatives can undergo oxidation to form various products, including quinones. While specific studies on the oxidation of this compound are not detailed, the general reactivity pattern for anilines suggests that under appropriate oxidizing conditions, the aromatic ring could be oxidized to a quinone-type structure. The amino group makes the ring electron-rich and thus susceptible to oxidation. Furthermore, the oxidation of related amine derivatives is a known pathway for producing dye precursors. nii.ac.jp

Reduction of Functional Groups

The compound possesses functional groups that can be targeted in reduction reactions. The carbon-bromine bond can undergo reductive dehalogenation, replacing the bromine atom with a hydrogen atom. This can occur under various conditions, including certain radical reactions where a single electron transfer to the starting halide can initiate the process. pitt.edu This would yield 2,N,N-trimethylaniline. The reduction of the bromine group is a potential pathway for modifying the compound's structure and properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-2,N,N-trimethylaniline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy allows for the identification and differentiation of the various protons in the molecule based on their unique electronic environments. The spectrum of this compound is expected to show four distinct signals corresponding to the aromatic protons, the N,N-dimethyl protons, and the C2-methyl protons.

The aromatic region is anticipated to display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit specific splitting patterns arising from spin-spin coupling with their neighbors. The protons of the two N-methyl groups are chemically equivalent and are expected to appear as a single, sharp singlet due to the absence of adjacent protons. Similarly, the C2-methyl group protons will also produce a distinct singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.35 | d | J ≈ 2.5 Hz | 1H |

| H-5 | ~7.20 | dd | J ≈ 8.5, 2.5 Hz | 1H |

| H-6 | ~6.90 | d | J ≈ 8.5 Hz | 1H |

| N(CH₃)₂ | ~2.70 | s | N/A | 6H |

| C2-CH₃ | ~2.35 | s | N/A | 3H |

Note: Predicted values are based on standard substituent effects in a deuterated chloroform (B151607) (CDCl₃) solvent. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound produces a distinct signal. The molecule contains nine unique carbon environments: six in the aromatic ring and three in the methyl groups. The chemical shifts of the aromatic carbons are influenced by the electronic effects (inductive and resonance) of the bromo, dimethylamino, and methyl substituents. The carbon attached to the bromine atom (C4) is expected to have a lower chemical shift compared to an unsubstituted benzene ring, while the carbons attached to the nitrogen (C1) and methyl group (C2) will be shifted downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~152.0 |

| C2 | ~134.0 |

| C3 | ~132.0 |

| C4 | ~115.0 |

| C5 | ~130.0 |

| C6 | ~120.0 |

| N(CH₃)₂ | ~44.0 |

| C2-CH₃ | ~18.0 |

Note: Predicted values are based on standard substituent effects in a deuterated chloroform (CDCl₃) solvent. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

While ¹H and ¹³C NMR provide information about the chemical environments, two-dimensional (2D) NMR techniques are essential for confirming the precise connectivity of atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, key cross-peaks would be observed between the adjacent aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their positions relative to one another on the aromatic ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the protonated aromatic carbons (C3, C5, C6) and the methyl carbons by correlating their respective ¹H and ¹³C NMR signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (typically over 2-3 bonds), which helps piece together the entire molecular structure. Key expected correlations would include:

The N-methyl protons (~2.70 ppm) showing a correlation to the C1 carbon (~152.0 ppm).

The C2-methyl protons (~2.35 ppm) showing correlations to C1, C2, and C3.

The aromatic proton H-6 (~6.90 ppm) showing correlations to C2 and C4.

These combined 2D techniques provide unambiguous evidence for the substitution pattern of the aromatic ring, confirming the positions of the bromo, methyl, and dimethylamino groups.

Deuterium (B1214612) Isotope Effects in Spectroscopic Analysis

The substitution of hydrogen with its heavier isotope, deuterium, can induce small but measurable changes in NMR chemical shifts, a phenomenon known as the deuterium isotope effect (DIE). chemsrc.com While specific studies on this compound are not widely documented, the principles can be applied to its structural analysis. Deuteration of the N-methyl or C2-methyl groups would allow for the investigation of subtle electronic and steric interactions.

For instance, a DIE observed on the aromatic ring carbons upon deuteration of a methyl group could provide evidence for hyperconjugation between the methyl C-H (or C-D) bonds and the aromatic π-system. The magnitude of the isotope effect, typically observed as a slight upfield shift for the carbon nucleus, can be correlated with the strength of such interactions. These studies are particularly useful for probing non-bonding interactions and conformational preferences in solution.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₂BrN), HRMS is critical for confirming the chemical formula. A key feature in the mass spectrum of a brominated compound is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom.

Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass [M+H]⁺ |

| C₉H₁₃⁷⁹BrN⁺ | ⁷⁹Br | 214.0280 |

| C₉H₁₃⁸¹BrN⁺ | ⁸¹Br | 215.0260 |

Note: Data represents the calculated exact mass for the protonated molecular ion.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity (M and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive signature is a key identifier for bromine-containing compounds. youtube.com

The fragmentation of aromatic amines like this compound is influenced by the stability of the aromatic ring and the nature of its substituents. libretexts.org Alpha-cleavage is a common fragmentation pathway for aliphatic amines, and similar processes can be observed in N-alkylated anilines. libretexts.org For this compound, the molecular ion peak is expected to be an odd number, a characteristic of compounds containing a single nitrogen atom. libretexts.org Key fragmentation pathways likely involve the loss of a methyl group from the dimethylamino moiety and cleavage of the C-N bond. The resulting fragments provide valuable information for confirming the connectivity of the atoms within the molecule.

GC-MS and LC-MS for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for the separation, identification, and purity assessment of this compound. benettongroup.com These hyphenated techniques are routinely used to analyze complex mixtures, identify impurities, and quantify the target compound. nih.govresearchgate.net

In GC-MS analysis, the compound is vaporized and separated on a chromatographic column before being detected by a mass spectrometer. The retention time provides a characteristic identifier, while the mass spectrum confirms the identity and helps in the identification of any co-eluting impurities. rsc.org GC-MS is particularly useful for analyzing volatile and thermally stable compounds like this compound.

LC-MS is a complementary technique suitable for a broader range of compounds, including those that are less volatile or thermally labile. nih.gov In LC-MS, the compound is separated by liquid chromatography and then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI). nih.gov LC-MS/MS, a tandem mass spectrometry approach, can provide even greater specificity and sensitivity for the detection and quantification of the compound in complex matrices. nih.govdoi.org Both GC-MS and LC-MS are critical for ensuring the purity of this compound, which is essential for its use in subsequent synthetic applications.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. chemicalbook.com

Key expected IR absorption bands for this compound include:

C-H stretching vibrations from the aromatic ring and the methyl groups.

C=C stretching vibrations within the aromatic ring.

C-N stretching vibrations of the aromatic amine.

C-Br stretching vibrations at lower frequencies.

The precise positions of these bands can provide insights into the substitution pattern of the benzene ring and the electronic environment of the functional groups.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C Aromatic Stretch | 1600-1450 |

| C-N Stretch (Aromatic Amine) | 1340-1250 |

| C-Br Stretch | 680-515 |

This table provides general expected ranges and may vary slightly for the specific compound.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

While X-ray crystallography data for this compound itself may not be readily available, this technique is the gold standard for unambiguously determining the three-dimensional solid-state structure of its derivatives. rsc.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. researchgate.net

This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. For instance, studies on derivatives like N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline have utilized X-ray crystallography to confirm their molecular structures, which is crucial for their application in materials science. ossila.com The structural insights gained from X-ray crystallography of derivatives can provide a deeper understanding of the steric and electronic properties of the this compound core.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of "4-Bromo-2,N,N-trimethylaniline" at the atomic level. DFT calculations allow for the exploration of the molecule's electronic structure and the prediction of its chemical behavior.

Theoretical calculations, often employing methods like the B3LYP functional with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in "this compound". researchgate.net These calculations reveal bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For substituted anilines, the electronic properties, such as dipole moment and spatial extent, can be significantly altered by substitutions on the aniline (B41778) ring, which in turn affects their interactions at binding sites in biological systems. mdpi.comnih.gov

| Property | Value |

| Dipole Moment (Debye) | >8.0 (for TKI-Br) mdpi.comnih.gov |

| UV-vis Absorbance λmax (nm) | 326.71 (for TKI-Br) mdpi.comnih.gov |

DFT calculations are instrumental in predicting how "this compound" will behave in chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating reaction mechanisms. mdpi.com For instance, in reactions involving substituted anilines, the presence of both electron-donating (methyl, N,N-dimethylamino) and electron-withdrawing (bromo) groups influences the molecule's nucleophilicity and susceptibility to electrophilic attack. uq.edu.au The steric hindrance provided by the ortho-methyl and N,N-dimethyl groups can also direct the regioselectivity of reactions. uni-regensburg.deresearchgate.net Theoretical studies on the oxidation of aniline derivatives show a strong correlation between calculated Gibbs free energies of reaction and experimental oxidation potentials, allowing for the prediction of electrochemical behavior. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. For "this compound," the MEP would illustrate regions of negative potential (in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The lone pair of electrons on the nitrogen atom of the dimethylamino group is expected to be a region of high negative potential, indicating its role as a primary site for protonation and hydrogen bonding. researchgate.netpku.edu.cn The bromine atom, being electronegative, would also influence the electrostatic potential map. MEP analysis is valuable for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are significant in crystal packing and ligand-receptor interactions. researchgate.net

Prediction of Reactivity and Reaction Pathways

Molecular Dynamics (MD) Simulations

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. researchgate.net For compounds related to "this compound," such as other bromoanilines or substituted anilines, QSAR models have been developed to predict their activity as, for example, tyrosine kinase inhibitors. nih.govnih.gov These models often use descriptors derived from computational chemistry, including electronic, steric, and hydrophobic parameters. For a series of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline analogues, an important electronic descriptor was found to be crucial in predicting their inhibitory activity on the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Such studies highlight the importance of the electronic effects of substituents on the aniline ring for biological activity.

Table 2: Example of Descriptors Used in QSAR Studies of Anilino-based Compounds (Note: This is a generalized table based on common practices in QSAR as specific models for this compound were not found.)

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Quantifies the electron-donating/withdrawing nature of substituents. nih.gov |

| Steric | Molar refractivity, Sterimol parameters | Describes the size and shape of the molecule and its substituents. |

| Hydrophobic | LogP | Measures the lipophilicity of the compound, affecting its transport and binding. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular graph. researchgate.net |

Theoretical Studies on Basicity and Acidity of Anilines

The basicity of anilines is a fundamental chemical property that is significantly influenced by the nature and position of substituents on the aromatic ring. unam.mx The nitrogen lone pair of the amino group is the primary site of protonation. For "this compound," the electron-donating methyl and N,N-dimethyl groups increase the electron density on the nitrogen atom, thereby increasing its basicity relative to aniline. Conversely, the electron-withdrawing bromine atom at the para position decreases the basicity. The net effect is a balance of these electronic influences. soka.ac.jp

Applications in Advanced Materials Science

Precursor for Hole Transport Materials (HTMs) in Optoelectronic Devices

4-Bromo-2,N,N-trimethylaniline and its close structural analogues serve as crucial precursors for the synthesis of hole transport materials (HTMs), which are essential components in a range of optoelectronic devices. The presence of the bromine atom allows for further chemical modifications through cross-coupling reactions, enabling the construction of larger, more complex molecules with desirable hole-transporting characteristics.

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of bromo-trimethylaniline are instrumental in creating efficient HTMs. These materials facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer, a critical process for achieving high device performance. For instance, related triarylamine derivatives are employed in the synthesis of polytriarylamines (PTAAs), which are used as hole transport layers in OLEDs. ossila.com The substitution pattern on the aniline (B41778) ring, including the strategic placement of methyl groups, can enhance the solubility and thermal stability of the resulting HTMs, which is beneficial for the fabrication and longevity of OLED devices. Research has shown that OLEDs incorporating HTMs derived from such precursors can exhibit high efficiency and brightness.

A related compound, N,N-Bis(4-bromophenyl)-2,4-dimethylaniline, serves as an effective hole-transport material in OLEDs, where its π-conjugated system enhances the mobility of holes within the device, leading to improved efficiency and performance.

Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and the performance of these devices is heavily reliant on the efficiency of the HTM. Derivatives of this compound are key to synthesizing advanced HTMs for PSCs. Polytriarylamines (PTAAs), synthesized from precursors like N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline, are widely used as the hole transport layer in PSCs. ossila.com These materials can be solution-processed at lower temperatures, which helps to prevent thermal damage to the sensitive perovskite layer. ossila.com

Research has focused on developing novel HTMs to enhance the power conversion efficiency (PCE) and stability of PSCs. For example, new conjugated small-molecule HTMs have been synthesized using N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline as a starting material. rsc.org These HTMs have demonstrated high thermal stability and well-aligned energy levels with the perovskite active layer, leading to impressive device performance.

Table 1: Performance of Perovskite Solar Cells with different Hole Transport Materials derived from Bromoaniline Precursors

| Hole Transport Material | Power Conversion Efficiency (PCE) | Reference |

| DPAMes-TT | Not Specified | rsc.org |

| TPA-TT | Not Specified | rsc.org |

| PhFF-TT | Not Specified | rsc.org |

This table illustrates the application of various HTMs synthesized from bromoaniline precursors in perovskite solar cells.

Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), the HTM plays a crucial role in regenerating the oxidized dye molecules and transporting holes to the counter electrode. While the direct use of this compound is not common, its derivatives are employed to create materials for this purpose. The synthesis of polytriarylamines from precursors such as N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is a notable application in this area. ossila.com The resulting polymers possess the necessary electronic properties to function effectively as a hole transport layer in DSSCs. The structural modifications enabled by the bromo-aniline core allow for the fine-tuning of the material's properties to optimize DSSC performance. A related compound, N,N-Bis(4-bromophenyl)-2,4-dimethylaniline, is also utilized as a hole-transport layer material in DSSCs.

Synthesis of Semiconducting Polymers and Small Molecules

The bromine atom on the this compound ring is a key functional group that facilitates its use in various cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are fundamental to the synthesis of conjugated polymers and small molecules that exhibit semiconducting properties. These materials are the cornerstone of organic electronics, finding use in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The resulting polymers and small molecules often feature extended π-conjugated systems, which are essential for efficient charge transport. The methyl groups on the aniline ring can improve the solubility of these materials in organic solvents, making them easier to process into thin films for electronic devices. ossila.com For instance, N,N-Bis(4-bromophenyl)-2,4-dimethylaniline is a precursor for conjugated polymers. Furthermore, 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, which can be synthesized from N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline, is a versatile building block for hole-transporting semiconducting small molecules and polymers. ossila.com

Development of Dyes and Pigments

Aromatic amines are a well-established class of precursors for the synthesis of a wide array of dyes and pigments. The specific structural features of this compound, including the presence of both amino and bromo substituents, make it a candidate for creating chromophores with specific color properties and stability. While direct, large-scale industrial use of this specific compound for dye synthesis is not widely reported, related bromoaniline derivatives are known to be used in this capacity. For example, 4-Bromo-N-ethyl-2-methylaniline is employed in the production of dyes and pigments, where the brominated structure can enhance color fastness and stability. The general reactivity of aromatic amines allows them to be key components in the synthesis of azo dyes. researchgate.net

Flame Retardant Applications

The presence of bromine in a molecule is a well-known strategy for imparting flame retardant properties. Brominated compounds can act as radical scavengers in the gas phase during combustion, interrupting the chemical chain reactions that sustain a fire. Although specific studies focusing solely on this compound as a flame retardant are scarce, the principle is well-established for other brominated aromatic compounds. For instance, 4-Bromo-N-ethyl-2-methylaniline is noted for its use in creating flame retardants. Similarly, 2,4,5-Tribromoaniline is utilized in formulating flame retardants for plastics and textiles due to its high bromine content. This suggests that this compound could potentially be explored as a reactive flame retardant, where it is chemically incorporated into a polymer backbone to provide inherent fire resistance.

Applications in Medicinal Chemistry and Biological Research

Potential as a Pharmacophore in Drug Design

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. These models are crucial in drug discovery for identifying new molecules that can bind to a specific biological target.

The structure of 4-Bromo-2,N,N-trimethylaniline, featuring a hydrogen bond acceptor (the tertiary amine), a hydrophobic methyl group, and a halogen atom capable of forming halogen bonds, presents a framework that could serve as a pharmacophore. While specific studies designing a pharmacophore model based on this exact compound are not widely documented, related brominated anilines have been explored for this purpose. The increased steric hindrance provided by the N,N-dimethyl and C2-methyl groups compared to simpler anilines is a key feature that would influence its binding selectivity to molecular targets.

Synthesis of Biologically Active Compounds

The primary application of this compound in this area is as a chemical intermediate. Its reactive sites allow for its incorporation into larger, more complex molecules with potential therapeutic properties.

Antimicrobial Agents

Research into new antimicrobial agents is critical to combatting the rise of drug-resistant pathogens. While derivatives of structurally similar anilines have shown promise for antimicrobial activity, specific studies detailing the use of this compound as a direct precursor for the synthesis of antimicrobial compounds are not prominently featured in available research. For instance, studies have utilized related compounds like 2-bromo-4-methylaniline (B145976) to create novel benzimidazole (B57391) derivatives that were evaluated for their antimicrobial properties. ijper.org Another study synthesized antimicrobial quinazolinones using 4-bromoaniline (B143363) as a starting material. tandfonline.com These examples highlight the potential of the broader class of brominated anilines in this field.

Anticancer Compounds